2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 1057395-84-2
VCID: VC6579418
InChI: InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-4-3-6(10)5-11-7/h3-5H,1-2H3,(H,12,13)
SMILES: CC(C)(C1=NC=C(C=C1)F)C(=O)O
Molecular Formula: C9H10FNO2
Molecular Weight: 183.182

2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid

CAS No.: 1057395-84-2

Cat. No.: VC6579418

Molecular Formula: C9H10FNO2

Molecular Weight: 183.182

* For research use only. Not for human or veterinary use.

2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid - 1057395-84-2

Specification

CAS No. 1057395-84-2
Molecular Formula C9H10FNO2
Molecular Weight 183.182
IUPAC Name 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid
Standard InChI InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-4-3-6(10)5-11-7/h3-5H,1-2H3,(H,12,13)
Standard InChI Key NZFBVVOJAZULAR-UHFFFAOYSA-N
SMILES CC(C)(C1=NC=C(C=C1)F)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid, reflects its core structure: a pyridine ring substituted with fluorine at the 5-position, linked to a 2-methylpropanoic acid moiety. Key identifiers include:

PropertyValue
CAS Number1057395-84-2
Molecular FormulaC₉H₁₀FNO₂
Molecular Weight183.182 g/mol
SMILESCC(C)(C1=NC=C(C=C1)F)C(=O)O
InChI KeyNZFBVVOJAZULAR-UHFFFAOYSA-N

The fluorine atom at the pyridine ring’s 5-position enhances electronegativity, potentially influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. The methyl group on the propanoic acid branch contributes to steric effects, which may modulate binding affinities in biological systems.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid typically involves multi-step reactions starting from 2-hydroxy-5-fluoropyridine. A plausible pathway includes:

  • Alkylation: Reaction of 2-hydroxy-5-fluoropyridine with methyl acrylate under basic conditions to form the ester intermediate.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the ester to yield the carboxylic acid.

A related synthesis for pyridine-thiazolamine derivatives (e.g., compound 3g in ) demonstrates the use of microwave-assisted reactions and palladium-catalyzed cross-couplings, which could be adapted for this compound’s preparation. For instance, Suzuki-Miyaura coupling might introduce the fluoropyridyl group to a preformed propanoic acid scaffold .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring fluorine substitution at the pyridine ring’s 5-position.

  • Steric Hindrance: The methyl group on the propanoic acid may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are critical for verifying structural integrity. For a related compound, 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, distinct peaks at δ 7.62 (d, J = 8.6 Hz) and δ 8.11 (s) confirm aromatic proton environments . Similar patterns are expected for 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid, with a singlet for the methyl groups (δ ~1.3–1.5) and a downfield-shifted carboxylic proton (δ ~12.3).

High-Performance Liquid Chromatography (HPLC)

HPLC methods using C18 columns and acetonitrile-water mobile phases (0.1% trifluoroacetic acid) are employed to assess purity. Retention times and peak symmetry provide insights into batch consistency.

Future Directions

  • Biological Screening: Prioritize assays for antimicrobial, anticancer, and neuropharmacological activity.

  • Structure-Activity Relationship (SAR) Studies: Modify the fluoropyridyl or propanoic acid groups to optimize potency and selectivity.

  • Formulation Development: Explore salt forms (e.g., sodium or potassium salts) to improve aqueous solubility.

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